![molecular formula C16H19FN2O5 B14381767 N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid CAS No. 90182-97-1](/img/structure/B14381767.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-azabicyclo[222]octan-3-yl)-4-fluorobenzamide;oxalic acid is a compound that combines a bicyclic amine structure with a fluorinated benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Bicyclic Amine: The bicyclic amine, 1-azabicyclo[2.2.2]octane, can be synthesized through a series of reactions starting from piperidine derivatives.
Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bicyclic amine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to its bicyclic amine structure.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The bicyclic amine structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. The fluorobenzamide moiety can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
類似化合物との比較
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound shares the bicyclic amine structure but differs in the functional group attached to the nitrogen atom.
3-Quinuclidinone: Another bicyclic amine with a ketone functional group, used in various chemical syntheses.
Uniqueness
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide is unique due to the combination of the bicyclic amine and fluorobenzamide moieties. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
90182-97-1 |
|---|---|
分子式 |
C16H19FN2O5 |
分子量 |
338.33 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid |
InChI |
InChI=1S/C14H17FN2O.C2H2O4/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;3-1(4)2(5)6/h1-4,10,13H,5-9H2,(H,16,18);(H,3,4)(H,5,6) |
InChIキー |
WHFGMNVBNIWXBX-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


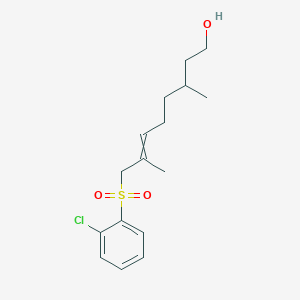

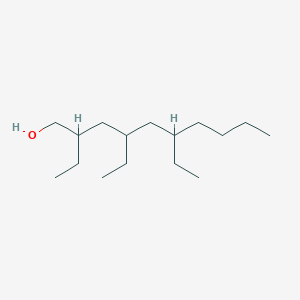
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

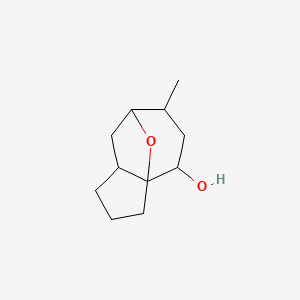
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
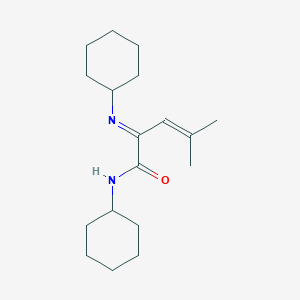
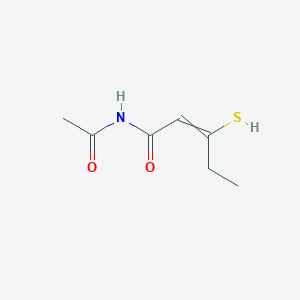
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

